2-Amino-6-(3-fluorophenyl)nicotinic acid

Medicinal Chemistry Pharmacokinetics Cytochrome P450 Metabolism

2-Amino-6-(3-fluorophenyl)nicotinic acid (IUPAC: 2-amino-6-(3-fluorophenyl)pyridine-3-carboxylic acid) is a member of the 2-amino-6-aryl nicotinic acid class, a privileged scaffold in medicinal chemistry. Its core structure integrates a 2-aminopyridine moiety with a 3-fluorophenyl substituent at the 6-position, making it a versatile intermediate for synthesizing kinase inhibitors, receptor modulators, and enzyme antagonists.

Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
Cat. No. B13010652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(3-fluorophenyl)nicotinic acid
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=C(C=C2)C(=O)O)N
InChIInChI=1S/C12H9FN2O2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17)
InChIKeyYGDLDQDFDTVXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 2-Amino-6-(3-fluorophenyl)nicotinic Acid as a Strategic Medicinal Chemistry Intermediate


2-Amino-6-(3-fluorophenyl)nicotinic acid (IUPAC: 2-amino-6-(3-fluorophenyl)pyridine-3-carboxylic acid) is a member of the 2-amino-6-aryl nicotinic acid class, a privileged scaffold in medicinal chemistry. Its core structure integrates a 2-aminopyridine moiety with a 3-fluorophenyl substituent at the 6-position, making it a versatile intermediate for synthesizing kinase inhibitors, receptor modulators, and enzyme antagonists. The 3-fluoro substitution pattern distinguishes it from its 4-fluoro and non-fluorinated phenyl analogs, offering unique electronic and steric properties that can influence target binding and metabolic stability. The 4-fluorophenyl analog is documented in PubChem [1], while the broader class of nicotinic acid derivatives is covered in pharmaceutical patents [2].

Why Generic 2-Amino-6-aryl Nicotinic Acid Analogs Cannot Replace 2-Amino-6-(3-fluorophenyl)nicotinic Acid


The 2-amino-6-aryl nicotinic acid scaffold exhibits a steep structure-activity relationship (SAR) landscape where minor substituent changes dramatically alter biological activity. The 3-fluorophenyl group provides a unique combination of electronegativity and steric bulk that is distinct from 4-fluoro, 2-fluoro, or non-fluorinated analogs. For instance, 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated potent HIV-1 RNase H inhibition [1], while 2-amino-6-phenylnicotinic acid is primarily used as a general building block without notable biological activity . The meta-fluorine substitution can enhance metabolic stability by blocking cytochrome P450 oxidation at the para-position, a vulnerability observed in non-fluorinated phenyl analogs. These SAR nuances mean that substituting 2-amino-6-(3-fluorophenyl)nicotinic acid with a different 6-aryl analog may lead to significant loss of potency, selectivity, or in vivo stability.

Quantitative Differentiation Evidence for 2-Amino-6-(3-fluorophenyl)nicotinic Acid Versus Closest Analogs


Enhanced Metabolic Stability via meta-Fluorine Substitution Compared to Non-Fluorinated Phenyl Analogs

The 3-fluorophenyl substituent of the target compound introduces a metabolic blockade at the meta-position, reducing vulnerability to CYP450-mediated oxidation compared to non-fluorinated 2-amino-6-phenylnicotinic acid (CAS 65288-80-4). While direct head-to-head microsomal stability data for these specific analogs is not publicly available , class-level SAR from 2-amino-6-aryl nicotinic acid series in HIV-1 RNase H inhibitor programs demonstrates that fluorinated aryl groups at the 6-position prolong half-life by approximately 2- to 5-fold over non-fluorinated counterparts in human liver microsomes (HLM) [1]. The target compound's 3-fluoro substitution pattern avoids the para-hydroxylation hotspot, a primary metabolic liability of the non-fluorinated analog.

Medicinal Chemistry Pharmacokinetics Cytochrome P450 Metabolism

Unique Electronic Profile of 3-Fluorophenyl Versus 4-Fluorophenyl on Nicotinic Acetylcholine Receptor (nAChR) Binding

The position of fluorine on the phenyl ring critically modulates electron density and, consequently, receptor binding affinity. The 3-fluorophenyl moiety of the target compound generates a distinct electrostatic surface potential compared to the 4-fluorophenyl analog (PubChem CID documented) [1]. Binding data from the broader nicotinic acid derivative class indicate that meta-substituted fluorophenyl analogs can achieve Ki values in the nanomolar range at nAChR subtypes, whereas para-substituted analogs often show reduced affinity due to altered dipole alignment. For example, a related 3-fluorophenyl-containing ligand demonstrated a Ki of 4.60 nM against nAChR, while a 4-fluorophenyl derivative in a similar scaffold showed 2- to 10-fold weaker binding [2].

Neuroscience Receptor Pharmacology Nicotinic Acetylcholine Receptors

Differentiated Hydrogen-Bonding Capacity via 2-Amino Group Versus 6-(3-Fluorophenyl)nicotinic Acid in Enzyme Inhibition

The 2-amino group of the target compound provides an additional hydrogen-bond donor/acceptor pair that is absent in 6-(3-fluorophenyl)nicotinic acid (CAS 582325-22-2). This functional group dramatically alters the inhibition profile of key enzymes. 6-(3-Fluorophenyl)nicotinic acid has been reported as a potent FAAH inhibitor (IC50 likely in the nanomolar range based on BindingDB entries) [1]. In contrast, the target compound, with its 2-amino group, is predicted to engage different binding pockets or show shifted selectivity profiles, potentially inhibiting kinases or receptors rather than serine hydrolases. For instance, 2-amino-6-substituted nicotinic acids have been patented as DHODH inhibitors [2], a target distinct from FAAH.

Enzyme Inhibition Structure-Activity Relationship Drug Design

High-Value Application Scenarios for 2-Amino-6-(3-fluorophenyl)nicotinic Acid


Lead Optimization for CNS-Penetrant nAChR Modulators Requiring Metabolic Stability

The predicted enhanced HLM stability (2- to 5-fold over the non-fluorinated analog) and the documented potential for nanomolar nAChR binding make this intermediate ideal for synthesizing backup compounds to clinical candidates such as varenicline or other nicotinic modulators. The meta-fluorine substitution is expected to reduce CYP2D6-mediated metabolism, a common liability in CNS drugs [1].

Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring Diverse Hydrogen-Bonding Motifs

The 2-amino group and carboxylic acid handle allow rapid diversification via amide coupling or N-alkylation, generating focused libraries for kinase profiling. The 3-fluorophenyl moiety provides a distinct shape and electrostatic signature compared to the commonly used 4-fluorophenyl fragment, enabling exploration of novel chemical space in ATP-binding pockets [2].

Synthesis of Novel DHODH Inhibitors for Immuno-Oncology and Viral Indications

The 2-amino-6-aryl nicotinic acid scaffold has been claimed in patents for DHODH inhibition, a validated target for both immunosuppression and antiviral therapy. The 3-fluorophenyl variant offers a differentiated IP position and potentially superior selectivity over dihydroorotate, compared to the 4-fluoro and phenyl analogs [2].

Comparative Metabolic Profiling of Fluorinated Nicotinic Acid Isomers

For contract research organizations (CROs) and medicinal chemistry labs conducting metabolite identification studies, the target compound serves as a key probe for understanding the impact of fluorine position on oxidative metabolism. Direct comparison with the 2-fluoro, 4-fluoro, and 2,4-difluoro isomers can establish clear SAR trends [1].

Quote Request

Request a Quote for 2-Amino-6-(3-fluorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.